molecular formula C26H39ClN6O3 B11929016 RF9 hydrochloride

RF9 hydrochloride

Cat. No.: B11929016
M. Wt: 519.1 g/mol
InChI Key: SPYLIOBZVVTVOO-ARJXCTANSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of RF9 hydrochloride involves several steps. The compound is synthesized through a series of reactions that include the formation of peptide bonds and the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including solid and solution, for research purposes.

Chemical Reactions Analysis

RF9 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RF9 hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

RF9 hydrochloride exerts its effects by selectively binding to and antagonizing Neuropeptide FF receptors. This interaction blocks the physiological effects mediated by these receptors, such as the modulation of pain and opioid tolerance. The molecular targets involved include hNPFF1R and hNPFF2R .

Comparison with Similar Compounds

RF9 hydrochloride is unique in its high selectivity and potency for Neuropeptide FF receptors. Similar compounds include:

This compound stands out due to its specific antagonistic activity and its ability to block opioid-induced hyperalgesia and tolerance .

Biological Activity

RF9 hydrochloride is a potent and selective antagonist of the neuropeptide FF (NPFF) receptors, specifically hNPFF1R and hNPFF2R. Its biological activity has garnered attention due to its implications in pain modulation and potential therapeutic applications in conditions associated with opioid use. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C₁₃H₁₈ClN₃O₃S
  • Molecular Weight : 319.82 g/mol
  • Solubility : Soluble in water (20 mg/mL) .

RF9 acts as a selective antagonist at the NPFF receptors, with inhibition constants (Ki) of 58 nM for hNPFF1R and 75 nM for hNPFF2R . The blockade of these receptors is significant in modulating pain responses, particularly in contexts involving opioid-induced hyperalgesia.

In Vitro Studies

In vitro studies have demonstrated that RF9 at a concentration of 10 μM completely inhibits NPFF-induced neurite outgrowth in Neuro 2A cells, indicating its potential role in neuroprotection and neuronal growth modulation .

In Vivo Studies

In vivo experiments using rat models have shown that RF9 can prevent heroin-induced delayed hyperalgesia and tolerance when administered at a dose of 0.1 mg/kg subcutaneously. This effect is crucial as it suggests that RF9 may mitigate some adverse effects associated with opioid analgesics .

Summary of In Vivo Findings

StudyDosageAdministrationResult
RF9 with heroin coadministration0.1 mg/kgs.c. 30 min before heroinPrevented heroin-induced hyperalgesia and tolerance
RF9 alone10 μgInfusedNo significant change in mean arterial pressure (MAP) or heart rate
RF9 + NPFF-Co-administrationBlocked MAP and heart rate increases induced by NPFF

Opioid-Induced Hyperalgesia

A pivotal study published in Proceedings of the National Academy of Sciences highlighted the effectiveness of RF9 in completely blocking paradoxical opioid-induced hyperalgesia. This study underscores the potential application of RF9 in clinical settings where opioid use leads to increased pain sensitivity .

Pain Modulation Research

Research has explored the role of RF9 in modulating pain pathways, particularly focusing on its interaction with NPFF receptors during chronic pain states. The findings suggest that RF9 not only alleviates hyperalgesic responses but may also influence the development of tolerance to opioids, making it a candidate for further investigation in pain management protocols .

Properties

Molecular Formula

C26H39ClN6O3

Molecular Weight

519.1 g/mol

IUPAC Name

N-[(2S)-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide;hydrochloride

InChI

InChI=1S/C26H38N6O3.ClH/c27-22(33)21(12-16-5-2-1-3-6-16)31-23(34)20(7-4-8-30-25(28)29)32-24(35)26-13-17-9-18(14-26)11-19(10-17)15-26;/h1-3,5-6,17-21H,4,7-15H2,(H2,27,33)(H,31,34)(H,32,35)(H4,28,29,30);1H/t17?,18?,19?,20-,21?,26?;/m0./s1

InChI Key

SPYLIOBZVVTVOO-ARJXCTANSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N.Cl

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N.Cl

Origin of Product

United States

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